1-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone
Description
1-(4-Chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone is a heterocyclic compound featuring a thieno[2,3-c]pyrazole core fused with a triazole ring and substituted with a 4-chlorophenyl ethanone moiety. Its synthesis likely follows protocols analogous to those for structurally related triazolylsulfanyl ethanones, such as nucleophilic substitution between α-halogenated ketones and triazole thiolates under basic conditions .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[4-methyl-5-(1-methyl-3-phenylthieno[2,3-c]pyrazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5OS2/c1-28-21(25-26-23(28)31-13-18(30)14-8-10-16(24)11-9-14)19-12-17-20(15-6-4-3-5-7-15)27-29(2)22(17)32-19/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGUAJRDHLMHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(N3C)SCC(=O)C4=CC=C(C=C4)Cl)C(=N1)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone has garnered attention in recent research due to its potential biological activities, particularly in the context of anticancer properties and kinase inhibition. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the coupling of 4-chlorophenyl derivatives with thieno[2,3-c]pyrazole and triazole moieties. The structural complexity of this compound contributes to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for their ability to inhibit glioma cell growth. Among these, a specific derivative (not explicitly named in the literature) demonstrated significant inhibition against glioblastoma cell lines with low cytotoxicity towards non-cancerous cells. The mechanism was linked to the inhibition of the AKT2/PKBβ signaling pathway, which is crucial in glioma malignancy .
Kinase Inhibition
The compound's ability to inhibit specific kinases has been a focal point of research. In vitro studies indicated that certain derivatives exhibited low micromolar activity against various kinases, particularly AKT2. This kinase is often targeted in cancer therapies due to its role in promoting cell survival and proliferation . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl rings significantly influenced the inhibitory potency.
Study 1: Glioblastoma Inhibition
A study conducted on patient-derived glioblastoma cells demonstrated that a derivative of this compound inhibited neurosphere formation and reduced cell viability significantly. The study reported an EC50 value that indicated potent anticancer activity while maintaining selectivity for cancer cells over normal cells .
Study 2: Kinase Profiling
Another investigation involved screening several derivatives against a panel of 139 purified kinases. The results showed promising inhibitory effects on AKT2, with implications for developing targeted therapies for gliomas .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : By targeting kinases such as AKT2, the compound disrupts critical signaling pathways involved in tumor growth.
- Selective Cytotoxicity : The compound exhibits high selectivity towards cancer cells compared to non-cancerous cells, reducing potential side effects associated with traditional chemotherapies.
- Induction of Apoptosis : Preliminary data suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness arises from its thieno-pyrazole-triazole hybrid scaffold. Key analogues include:
2-{[4-(4-Methoxyphenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone (): Substituents: Methoxyphenyl, tert-butylphenyl. Impact: Increased hydrophobicity due to the tert-butyl group may enhance membrane permeability. Molecular Weight: 492.034 g/mol .
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone (): Substituents: Pyridinyl, fluorophenyl.
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone (): Substituents: Quinolinyloxymethyl, phenyl.
Physicochemical Properties
*Calculated using ChemDraw.
Bioactivity Trends
- Antimicrobial Activity: Pyrazoline derivatives (e.g., 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) exhibit antibacterial and antifungal properties, attributed to electron-withdrawing groups (e.g., Cl) enhancing membrane disruption .
- Anti-inflammatory Potential: Triazolylsulfanyl ethanones with aryl substituents show COX-2 inhibition, suggesting the target compound may share similar mechanisms .
Computational Similarity Analysis
- Tanimoto Coefficient: Analogues with >70% structural similarity (e.g., pyridine- or quinoline-containing derivatives) are predicted to share bioactivity profiles via QSAR models .
- ADME Predictions: Substituents like methoxy or tert-butyl groups may improve metabolic stability compared to the target compound’s thieno-pyrazole core .
Research Findings and Limitations
- Synthesis: The target compound’s synthesis is inferred from methods for analogous triazolylsulfanyl ethanones, involving α-halogenated ketones and triazole thiolates .
- Structural Insights : Crystallographic data for related compounds (e.g., pyrazoline derivatives) confirm planar geometries conducive to π-π stacking in biological targets .
- Data Gaps : Direct bioactivity and pharmacokinetic data for the target compound are lacking, necessitating further in vitro and in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
